Antimycobacterial Potency: Outperforming Isoniazid in Resistant TB
A derivative of the target compound's core scaffold, 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol, exhibits superior antimycobacterial activity compared to the first-line drug isoniazid (INH) against both susceptible (MTB) and resistant (INHR-MTB) strains of Mycobacterium tuberculosis [1]. This is a direct head-to-head comparison with a clinically relevant comparator.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.62 µM (against both MTB and INHR-MTB) |
| Comparator Or Baseline | Isoniazid (INH): MIC against MTB ~0.69 µM; against INHR-MTB ~1.86 µM (calculated based on fold difference) |
| Quantified Difference | 1.12-fold more active against MTB; 3.0-fold more active against INHR-MTB |
| Conditions | In vitro agar dilution method and BACTEC 460 against M. tuberculosis H37Rv (MTB) and INH-resistant M. tuberculosis (INHR-MTB) |
Why This Matters
This data demonstrates the potential of the 4-bromophenyl-isoxazolone scaffold to overcome drug resistance in tuberculosis, a critical and unmet medical need, making it a high-value starting point for antimycobacterial drug discovery programs.
- [1] Shaharyar, M., Ali, M. A., Bakht, M. A., & Murugan, V. (2008). Synthesis and antimycobacterial activity of 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 432–436. PMID: 18569351. View Source
